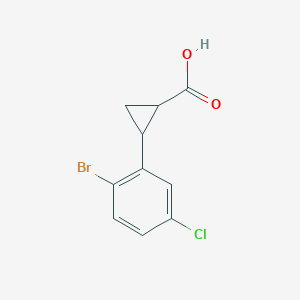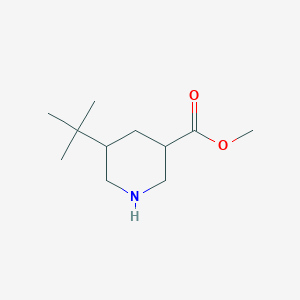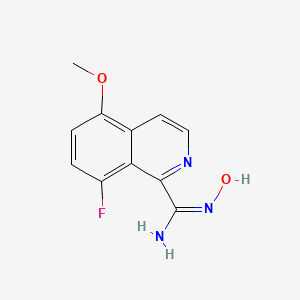
(E)-N'-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide is an organic compound with a unique structure that includes an isoquinoline core substituted with hydroxy and carboximidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 5,8-dimethylisoquinoline.
Carboximidamide Formation: The carboximidamide group is introduced through a reaction with cyanamide or related compounds, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboximidamide group may produce primary amines.
Scientific Research Applications
(E)-N’-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of (E)-N’-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with a variety of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds such as 5,8-dimethylisoquinoline and its derivatives share a similar core structure.
Hydroxyisoquinolines: These compounds have hydroxy groups attached to the isoquinoline ring, similar to (E)-N’-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide.
Carboximidamide Derivatives: Compounds with carboximidamide groups attached to aromatic rings are also similar.
Uniqueness
(E)-N’-Hydroxy-5,8-dimethylisoquinoline-1-carboximidamide is unique due to the specific combination of functional groups and their positions on the isoquinoline ring
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N'-hydroxy-5,8-dimethylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C12H13N3O/c1-7-3-4-8(2)10-9(7)5-6-14-11(10)12(13)15-16/h3-6,16H,1-2H3,(H2,13,15) |
InChI Key |
MOGZBJXEBNHZGQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C=CN=C(C2=C(C=C1)C)/C(=N\O)/N |
Canonical SMILES |
CC1=C2C=CN=C(C2=C(C=C1)C)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxyacetaldehyde](/img/structure/B15256604.png)


![N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B15256612.png)
![1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-YL}cyclopentan-1-amine](/img/structure/B15256624.png)

![1-[(3-Aminocyclopentyl)methyl]-3-ethylurea](/img/structure/B15256629.png)

![2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B15256638.png)
![2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B15256641.png)

![Methyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B15256656.png)

![2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine](/img/structure/B15256689.png)
